molecular formula C33H23N3O4 B2706137 4-benzoyl-N-[3-[(4-benzoylbenzoyl)amino]pyridin-4-yl]benzamide CAS No. 477485-52-2

4-benzoyl-N-[3-[(4-benzoylbenzoyl)amino]pyridin-4-yl]benzamide

Cat. No.: B2706137
CAS No.: 477485-52-2
M. Wt: 525.564
InChI Key: SYKQOJWKZOLKDZ-UHFFFAOYSA-N
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Description

4-benzoyl-N-[3-[(4-benzoylbenzoyl)amino]pyridin-4-yl]benzamide is a useful research compound. Its molecular formula is C33H23N3O4 and its molecular weight is 525.564. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

The synthesis of complex benzamide derivatives and their structural characterization have been a focal point of scientific research, leading to advancements in the development of new compounds with potential therapeutic applications. For instance, the discovery of MGCD0103, an orally active histone deacetylase inhibitor, underscores the importance of benzamide derivatives in cancer therapy. This compound selectively inhibits HDACs 1-3 and 11, demonstrating significant antitumor activity and highlighting the therapeutic potential of such derivatives in oncology (Zhou et al., 2008).

Additionally, the synthesis, crystal structure, and cytotoxic activity of novel cyclic systems based on [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives reveal their significance in drug design. These compounds, particularly when coordinated with copper(II), have shown remarkable cytotoxicity against various human cancer cell lines, indicating their potential in cancer treatment research (Adhami et al., 2014).

Development of Kinase Inhibitors

The role of benzamide derivatives in the development of kinase inhibitors is another area of significant interest. For example, the design and synthesis of phenyl-pyrazole derivatives as BCR-ABL tyrosine kinase inhibitors represent a promising strategy for the treatment of chronic myelogenous leukemia. These compounds exhibit potent activities against the BCR-ABL1 kinase, showcasing the potential of benzamide derivatives in targeted cancer therapy (Hu et al., 2015).

Antiviral and Antimicrobial Applications

Benzamide-based compounds have also been explored for their antiviral and antimicrobial properties. A study on the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles demonstrates their remarkable antiavian influenza virus activity. Certain derivatives exhibited significant antiviral activities against the H5N1 strain, highlighting the potential of these compounds in the development of antiviral drugs (Hebishy et al., 2020).

Polyamide and Polyimide Synthesis

The synthesis of polyamides and polyimides containing pyrazoline moieties illustrates the application of benzamide derivatives in material science. These polymers exhibit high thermal stability and solubility, making them suitable for various industrial applications. The development of well-defined poly(p-benzamide) and its block copolymers with low polydispersity emphasizes the utility of benzamide derivatives in the synthesis of advanced materials (Yokozawa et al., 2002).

Properties

IUPAC Name

4-benzoyl-N-[3-[(4-benzoylbenzoyl)amino]pyridin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H23N3O4/c37-30(22-7-3-1-4-8-22)24-11-15-26(16-12-24)32(39)35-28-19-20-34-21-29(28)36-33(40)27-17-13-25(14-18-27)31(38)23-9-5-2-6-10-23/h1-21H,(H,36,40)(H,34,35,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKQOJWKZOLKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=NC=C3)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.